molecular formula C20H21N3O2S B2370990 2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-4-methylbenzo[d]thiazole CAS No. 1251545-56-8

2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-4-methylbenzo[d]thiazole

Cat. No. B2370990
CAS RN: 1251545-56-8
M. Wt: 367.47
InChI Key: KVNOGGFBXDZBIG-UHFFFAOYSA-N
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Description

The compound is a derivative of benzo[d][1,3]dioxole, piperazine, and benzo[d]thiazole. Benzo[d][1,3]dioxole is a type of aromatic organic compound, piperazine is a cyclic amine, and benzo[d]thiazole is an aromatic organic compound containing a benzene fused to a thiazole ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzo[d][1,3]dioxole, piperazine, and benzo[d]thiazole moieties. The exact structure would depend on the positions of these groups in the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the aromatic rings and the piperazine moiety. The aromatic rings could potentially undergo electrophilic aromatic substitution reactions, while the piperazine moiety could engage in reactions typical of amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of aromatic rings would likely contribute to its stability and could influence its solubility in various solvents .

Scientific Research Applications

Antibacterial and Antifungal Activity

Several studies have explored the potential of compounds related to 2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-4-methylbenzo[d]thiazole in antimicrobial applications. For instance, a study synthesized and evaluated new benzothiazoles as antimicrobial agents, highlighting their potential in this field (Al-Talib et al., 2016). Similarly, another research synthesized novel derivatives for antimicrobial and antiproliferative activities, indicating the compound's efficacy against certain bacterial strains (Mansour et al., 2020).

Anticancer Potential

The compound has also been studied for its potential in anticancer treatments. A study evaluating new derivatives found them effective against various human tumor-derived cell lines, suggesting their potential as anticancer agents (Al-Soud et al., 2010). Another research focused on the anti-inflammatory activity of related compounds, further supporting their potential in cancer treatments (Ahmed et al., 2017).

Antimicrobial Agents

Further emphasizing its antimicrobial capabilities, a study synthesized derivatives for in vitro antibacterial activity, showing efficacy against certain pathogens (Patel & Park, 2015).

Future Directions

The potential applications of this compound would likely depend on its biological activity. If it exhibits desirable biological properties, it could be further studied as a potential therapeutic agent .

Mechanism of Action

Target of Action

The primary target of this compound is the dopamine receptor , specifically the D2 and D3 subtypes . These receptors are part of the G protein-coupled receptor (GPCR) family and play a crucial role in the neuronal signaling pathway . They are involved in various physiological functions, including motor control, cognition, and reward.

Mode of Action

This compound acts as a dopamine agonist , meaning it binds to and activates dopamine receptors . By stimulating these receptors, it mimics the action of dopamine, a neurotransmitter that transmits signals in the brain and other areas of the body . It also displays α2-adrenergic antagonist properties , which means it blocks the action of α2-adrenergic receptors .

Biochemical Pathways

Upon activation of the dopamine receptors, this compound triggers a series of biochemical reactions within the neuronal signaling pathway . The exact downstream effects can vary depending on the specific type of cell and the intracellular machinery.

Pharmacokinetics

The compound exhibits high gastrointestinal absorption, indicating that it can be effectively absorbed when administered orally . It is also a substrate for P-glycoprotein (P-gp), a protein that pumps foreign substances out of cells . This could potentially affect its distribution within the body. The compound is known to inhibit several cytochrome P450 enzymes, including CYP1A2 and CYP2D6 . These enzymes are involved in drug metabolism, and their inhibition could affect the compound’s clearance from the body. The compound’s half-life ranges from 1.7 to 6.9 hours .

Result of Action

The activation of dopamine receptors by this compound can lead to various molecular and cellular effects. For instance, it has been shown to counteract age-related memory impairment by improving memory and attention, as well as increasing the velocity of psychomotor reactions .

properties

IUPAC Name

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c1-14-3-2-4-18-19(14)21-20(26-18)23-9-7-22(8-10-23)12-15-5-6-16-17(11-15)25-13-24-16/h2-6,11H,7-10,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVNOGGFBXDZBIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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